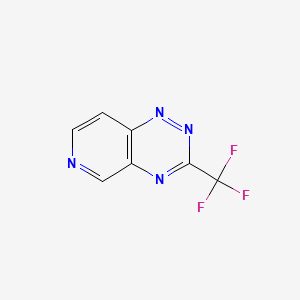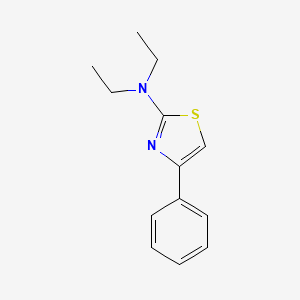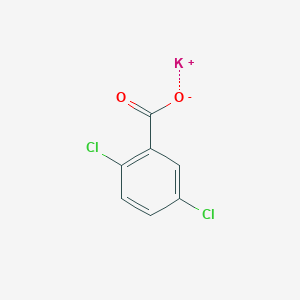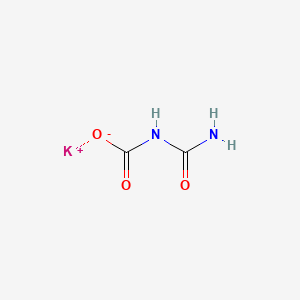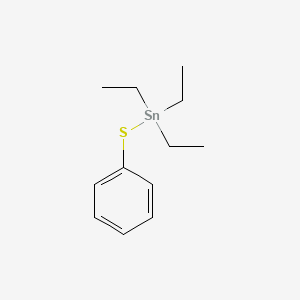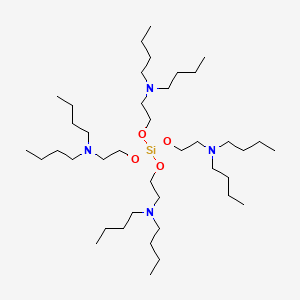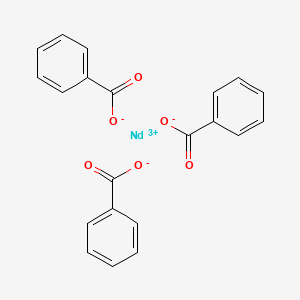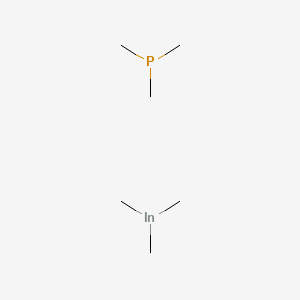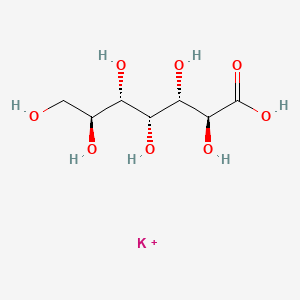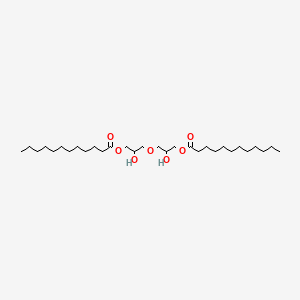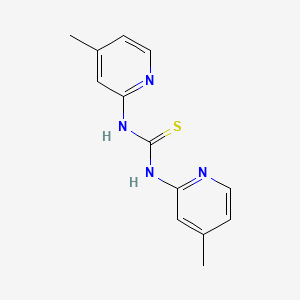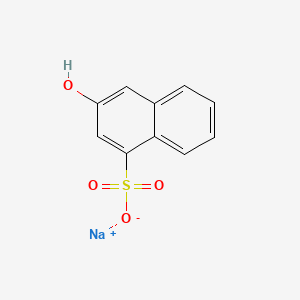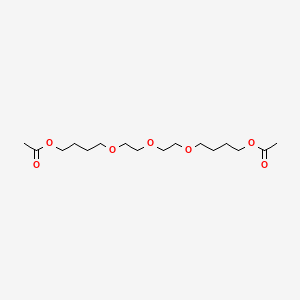
5,8,11-Trioxapentadeca-1,15-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11-Trioxapentadeca-1,15-diyl diacetate is an organic compound with the molecular formula C16H30O7. It is known for its unique structure, which includes three oxygen atoms within a 15-carbon chain, and two acetate groups attached at the ends. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11-Trioxapentadeca-1,15-diyl diacetate typically involves the esterification of 5,8,11-trioxapentadecan-1,15-diol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5,8,11-Trioxapentadeca-1,15-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
5,8,11-Trioxapentadeca-1,15-diyl diacetate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: In the study of lipid metabolism and as a substrate for enzyme assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5,8,11-Trioxapentadeca-1,15-diyl diacetate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by esterases, releasing the corresponding diol and acetic acid. This hydrolysis reaction is crucial in biological systems where the compound may serve as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparison with Similar Compounds
Similar Compounds
5,8,11-Trioxapentadecan-1,15-diol: The parent diol compound without the acetate groups.
5,8,11-Trioxapentadeca-1,15-diyl dimethyl ether: Similar structure but with methyl ether groups instead of acetate groups.
Uniqueness
5,8,11-Trioxapentadeca-1,15-diyl diacetate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and stability. The presence of three oxygen atoms within the carbon chain also imparts unique physical and chemical properties compared to other similar compounds.
Properties
CAS No. |
94133-97-8 |
|---|---|
Molecular Formula |
C16H30O7 |
Molecular Weight |
334.40 g/mol |
IUPAC Name |
4-[2-[2-(4-acetyloxybutoxy)ethoxy]ethoxy]butyl acetate |
InChI |
InChI=1S/C16H30O7/c1-15(17)22-9-5-3-7-19-11-13-21-14-12-20-8-4-6-10-23-16(2)18/h3-14H2,1-2H3 |
InChI Key |
ATHFLNGYVMMERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCOCCOCCOCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



